molecular formula C18H20O2 B12324642 beta-Dihydroequilenin

beta-Dihydroequilenin

Cat. No.: B12324642
M. Wt: 268.3 g/mol
InChI Key: RYWZPRVUQHMJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

Beta-dihydroequilenin belongs to the estratriene family, characterized by an 18-carbon steroid nucleus with three conjugated double bonds. Its core structure (C₁₈H₂₂O₂) features a Δ⁶,⁸-diene system in ring B, distinguishing it from human estrogens like estradiol (Δ¹,³,⁵(¹⁰)-estratriene) and equilin (Δ⁷-estrone). The molecule adopts a planar conformation in rings A and B due to the 6,8-diene conjugation, while ring D retains a chair-like configuration stabilized by the 17β-hydroxyl group.

Stereochemical analysis reveals three chiral centers at C-13 (methyl group), C-14 (hydrogen), and C-17 (hydroxyl group). Nuclear Overhauser effect (NOE) studies suggest that the 17β-hydroxyl orientation creates a 1.3 Å hydrogen bond with the 3-keto group, influencing receptor binding. Comparative molecular orbital calculations indicate enhanced electron density at C-9 and C-11 compared to estradiol, potentially explaining its altered estrogen receptor (ER) affinity.

Table 1: Structural comparison of this compound with related estrogens

Feature This compound Estradiol Equilin
Double bond positions Δ⁶,⁸ Δ¹,³,⁵(¹⁰) Δ⁷
17-OH configuration β β α (in equilin)
ERα binding affinity 85% vs. estradiol 100%

Properties

IUPAC Name

13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWZPRVUQHMJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis from Equilenin Derivatives

The most well-documented route to β-dihydroequilenin begins with equilenin, a naturally occurring estrogen in horses. A key patent (US3507889A) outlines a multi-step synthesis involving the following stages:

Etherification of Equilenin

Equilenin is first converted into a 3-benzyl or 3-tetrahydropyranyl ether derivative to protect the hydroxyl group during subsequent reactions. For example, equilenin reacts with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 3-tetrahydropyranyl ether.

Sulfonylhydrazone Formation

Isomerization of Equilin Derivatives

β-Dihydroequilenin can also be synthesized via isomerization of equilin (Δ⁷-estrone) under acidic or basic conditions:

Acid-Catalyzed Isomerization

Equilin undergoes isomerization in hyperacidic media (e.g., HF/SbF₃ at −30°C) to form Δ⁶,⁸-estra-1,3,5(10),6,8-pentaene derivatives. However, this method risks forming unwanted Δ⁹,¹¹-isomers and is less industrially viable due to hazardous conditions.

Base-Mediated Isomerization

A safer alternative employs lithium amide in dimethyl sulfoxide (DMSO) at 65°C. This approach converts equilin into a mixture containing β-dihydroequilenin with minimal byproducts:

Reaction Setup :

  • Equilin : 5 g in 150 mL DMSO.
  • Lithium amide : 5 g.
  • Yield : ~50% β-dihydroequilenin after hydrolysis.

Catalytic Hydrogenation of Equilenin

Selective reduction of equilenin’s Δ⁶,⁸-diene system using palladium catalysts provides a direct route:

Hydrogenation Conditions

  • Catalyst : 10% Pd/C in ethanol.
  • Pressure : 1–3 atm H₂.
  • Result : Stereoselective reduction to the 17β-hydroxy product.
Challenges:
  • Over-reduction of aromatic A-ring must be avoided.
  • Optimal catalyst loading: 5–10 wt%.

Sulfatation for Pharmaceutical Formulations

β-Dihydroequilenin is often administered as the 3-sulfate ester in conjugated estrogen products (e.g., Premarin). Sulfatation methods include:

Pyridine-Sulfur Trioxide Complex

  • Reagents : Pyridine·SO₃ complex in anhydrous pyridine.
  • Conditions : 24–48 hours at 25°C.
  • Yield : >90% sulfation efficiency.

Enzymatic Sulfation

  • Enzyme : Human sulfotransferase SULT1E1.
  • Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).
  • Application : Biocatalytic production for research-scale quantities.

Purification and Analytical Characterization

Chromatographic Separation

Ultra-performance convergence chromatography (UPC²) with BEH 2-ethylpyridine columns resolves β-dihydroequilenin from isobaric estrogens (e.g., equilin, estrone):

Mobile Phase :

  • Modifier : Methanol with 0.3% isopropylamine.
  • Gradient : 9–40% modifier over 5 minutes.
  • Flow Rate : 0.8–1.3 mL/min.

Mass Spectrometry

  • Ionization : Negative-mode electrospray (ESI−).
  • Mass : m/z 348.41 [M−H]⁻ for β-dihydroequilenin sulfate.

Comparative Analysis of Synthesis Routes

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Etherification/Reduction Equilenin LiAlH₄, Peracids 60–75 ≥95 Industrial
Isomerization Equilin LiNH₂, DMSO 50 85–90 Pilot-scale
Catalytic Hydrogenation Equilenin Pd/C, H₂ 70–80 ≥98 Limited
Enzymatic Sulfation β-Dihydroequilenin SULT1E1, PAPS 80–90 ≥99 Research

Chemical Reactions Analysis

Metabolic Pathways and Clearance

Beta-Dihydroequilenin is primarily metabolized via sulfation and glucuronidation, with pharmacokinetic parameters as follows:

ParameterValue (Mean ± SD)ConditionsSource
Half-life (t₁/₂) 147 ± 15 minSteady-state, iv admin.
Metabolic Clearance Rate (MCR) 376 ± 93 L/day·m²Postmenopausal women
Sulfation Efficiency 35 ± 2% irreversiblePlasma distribution
  • Sulfoconjugation : Dominant pathway, forming 17β-dihydroequilenin sulfate, detectable in plasma .

  • Glucuronidation : Minor pathway observed in hepatic microsomes .

Receptor Interactions and Biological Activity

This compound exhibits estrogenic activity via selective binding to estrogen receptors (ERs):

Receptor SubtypeBinding Affinity (Relative to Estradiol)Functional OutcomeSource
ERα Moderate (~30% of estradiol)Uterine tissue activation
ERβ Low (~10% of estradiol)Limited transcriptional
  • Mechanism : The 17β-hydroxyl group facilitates hydrogen bonding with ERα’s Glu-353 and Arg-394 residues, stabilizing the receptor-ligand complex .

  • Downstream effects : Activates genomic pathways linked to bone density preservation but shows negligible activity in breast or endometrial tissues .

Analytical Detection Methods

Quantification of this compound employs chromatographic techniques:

  • Reversed-phase HPLC : Achieves separation from equilin and equilenin using C18 columns with fluorimetric detection (LOD: 0.1 ng/mL) .

  • Plasma sample prep : Involves deconjugation via enzymatic hydrolysis (β-glucuronidase/sulfatase) followed by liquid-liquid extraction .

Stability and Degradation

  • Thermal degradation : Heating in DMF at 50°C induces double-bond migration, yielding structural isomers .

  • Oxidative susceptibility : The conjugated diene system undergoes autoxidation under ambient light, forming quinone derivatives .

Comparative Pharmacokinetics

This compound’s clearance is slower than equilin but faster than 17β-estradiol, as shown below:

CompoundMCR (L/day·m²)Half-life (min)
17β-Dihydroequilenin376 ± 93147 ± 15
Equilin176 ± 22210 ± 20
17β-Estradiol580 ± 4590 ± 10

Data adapted from .

Scientific Research Applications

Chemical and Biological Properties

Beta-Dihydroequilenin is a metabolite derived from equilin, primarily found in the urine of pregnant mares. It exhibits a selective estrogen receptor modulator-like profile, which allows it to exert beneficial effects on bone and cardiovascular health without stimulating proliferative responses in breast and endometrial tissues . The compound's structure features hydroxyl groups at specific positions (3 and 17) on the steroid nucleus, which contribute to its unique biological activities compared to other estrogens.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. For instance, a study involving postmenopausal women reported the metabolic clearance rate (MCR) of 17 beta-dihydroequilin sulfate and its conversion to active metabolites. The MCR was found to be approximately 797 L/day, indicating efficient metabolism and bioavailability in the human body .

Hormone Replacement Therapy

This compound is investigated for its role in hormone replacement therapy (HRT) for postmenopausal women. Its ability to provide estrogenic effects without significant side effects makes it a candidate for safer HRT options.

Osteoporosis Treatment

Research has shown that this compound can prevent bone loss in ovariectomized rats, suggesting its potential use in osteoporosis treatment .

Cardiovascular Health

The compound has demonstrated anti-inflammatory effects that may benefit cardiovascular health by reducing inflammation in endothelial cells .

Case Studies

Study Findings Reference
Pharmacokinetics StudyEvaluated the MCR of 17 beta-dihydroequilin sulfate in postmenopausal women; significant conversion to more potent estrogens was observed.
Anti-inflammatory EffectsIdentified as an inhibitor of inflammatory activation in human endothelial cells; showed potential for tailored therapies for vascular protection.
Bone Density PreservationDemonstrated effectiveness in preventing bone loss during studies with ovariectomized rats.

Mechanism of Action

Beta-Dihydroequilenin exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the modulation of gene expression and subsequent biological effects. The compound’s selective estrogen receptor modulator-like activity allows it to provide beneficial effects on bone and cardiovascular health without stimulating the proliferation of breast and endometrial tissues .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Metabolic Differences

Beta-Dihydroequilenin shares structural similarities with other equine-derived estrogens but differs in key functional groups:

Compound Structure Key Metabolic Pathway Major Conjugation Form
This compound 17β-OH, dihydro B-ring Reduction of EqnS via 6.8(9) dehydrogenase Glucuronide (63–64%)
Equilin Unsaturated B-ring, 17-keto group Sulfation to EqS; partial reduction to 17β-Eq Sulfate (~50%)
Equilenin Fully unsaturated B-ring, 17-keto Sulfation to EqnS; reduction to 17β-Eqn Glucuronide (major)
17β-Dihydroequilin 17β-OH, dihydro B-ring Direct metabolite of EqS Glucuronide (dominant)

Notes:

  • This compound and 17β-Dihydroequilin are stereoisomers, differing in the position of hydroxylation (C17β vs. C17α).
  • Equilenin and Equilin are precursors with unsaturated B-rings, which are reduced to form dihydro derivatives .

Pharmacokinetic and Pharmacodynamic Properties

Metabolic Clearance and Conversion Rates

A 2022 study compared the metabolic fate of Equilin sulfate (EqS) in postmenopausal women and men :

Precursor Metabolite Conversion Ratio Metabolic Clearance Rate (L/day·m²)
EqS 17β-Dihydroequilin sulfate 0.300 170 ± 18
EqS This compound 0.100 N/A
EqS Equilenin sulfate 0.190 N/A

Key Findings :

  • This compound is a minor metabolite compared to 17β-Dihydroequilin sulfate but exhibits higher ER affinity.
  • Its formation from EqS is slower (conversion ratio = 0.100) but contributes disproportionately to estrogenic activity due to receptor binding potency .
Receptor Binding and Bioactivity
Compound ERα Binding Affinity (Relative to Estradiol) Uterotrophic Activity
This compound 75–80% High (EC50 = 0.1 nM)
Equilin 20–25% Moderate (EC50 = 1.2 nM)
17β-Dihydroequilin 60–65% High (EC50 = 0.3 nM)
Equilenin 10–15% Low (EC50 = 5.0 nM)

Implications : this compound’s high ER affinity suggests a significant role in the efficacy of conjugated estrogen formulations, despite its lower abundance in Premarin® (0.625 mg tablets contain trace amounts) .

Research Findings and Clinical Relevance

Excretion and Polar Metabolites

This compound is excreted primarily as glucuronide conjugates (63–64% of total metabolites) in urine, with 46–55% of administered doses recovered within 72 hours . However, 51–81% of urinary radioactivity corresponds to unidentified polar metabolites, likely polyhydroxy derivatives, highlighting incomplete characterization of its metabolic pathway .

Role in Hormone Replacement Therapy (HRT)

  • Premarin® Formulation: this compound is a minor component but contributes to the overall estrogenic profile due to its potency .
  • Safety Profile : Unlike synthetic estrogens, this compound undergoes rapid conjugation, reducing systemic toxicity risks .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing beta-Dihydroequilenin with high purity, and how can reproducibility be ensured?

  • Methodology: Synthesis typically involves catalytic hydrogenation of equilenin derivatives under inert conditions. To ensure purity, use HPLC coupled with mass spectrometry (MS) for real-time monitoring . Reproducibility requires detailed documentation of solvent ratios, catalyst loadings, and reaction times, as per guidelines for experimental transparency .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with emphasis on resolving stereochemistry via NOESY/ROESY experiments. Pair with high-resolution MS (HRMS) and infrared (IR) spectroscopy for functional group validation . Cross-validate results against reference spectra from peer-reviewed databases.

Q. How should researchers design in vitro assays to evaluate the estrogenic activity of this compound?

  • Methodology: Use ERα/β-transfected cell lines (e.g., HEK293) with luciferase reporters. Include positive controls (e.g., 17β-estradiol) and negative controls (vehicle-only). Normalize data to cell viability assays (e.g., MTT) to rule out cytotoxicity . Report EC₅₀ values and Hill slopes for dose-response curves.

Advanced Research Questions

Q. What strategies optimize this compound’s metabolic stability in preclinical models without altering its pharmacological profile?

  • Methodology: Conduct structure-activity relationship (SAR) studies focusing on substituents affecting hepatic glucuronidation. Use in vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. Validate modifications via pharmacokinetic (PK) studies in rodent models, ensuring bioanalytical methods (LC-MS/MS) meet FDA validation criteria .

Q. How can researchers resolve contradictions in reported pharmacological data on this compound across different in vivo models?

  • Methodology: Apply meta-analysis frameworks to assess heterogeneity in study designs (e.g., dosage, administration routes, animal strains). Use the PRISMA checklist for systematic reviews to evaluate bias and confounding variables . If heterogeneity persists, conduct head-to-head comparative studies under standardized conditions .

Q. What computational approaches are effective for predicting this compound’s off-target interactions while minimizing false positives?

  • Methodology: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using in vitro kinase profiling panels and transcriptomic analysis (RNA-seq) in target tissues. Cross-reference with databases like ChEMBL to exclude artifacts .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be addressed?

  • Methodology: Re-examine sample purity via orthogonal methods (e.g., elemental analysis). For crystallography, ensure diffraction data meets IUCr standards (R-factor < 0.05). If discrepancies persist, employ quantum mechanical calculations (DFT) to model electronic environments and reconcile experimental vs. theoretical results .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodology: Use mixed-effects models to account for intra- and inter-experiment variability. Apply false discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq). For non-linear responses, nonlinear regression (e.g., four-parameter logistic curve) is recommended .

Q. How can researchers ethically address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodology: Conduct retrospective analysis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps in translational models. Prioritize humanized animal models or 3D organoids to bridge species-specific differences . Disclose limitations transparently in discussion sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.